5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-2-(but-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h5-6H,4H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BEGAOQGOWDAYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with the preparation of a suitably substituted pyridine ring, such as 4-chloronicotinic acid or 4-hydroxy derivatives, which serve as the precursor for subsequent modifications. The key steps involve:
- Nucleophilic substitution or coupling reactions to introduce amino groups at the 2-position.
- Protection/deprotection strategies to selectively functionalize the pyridine ring.
Formation of the Amino-Substituted Pyridine
The amino group at the 2-position can be introduced via:
- Nucleophilic substitution of suitable leaving groups (e.g., halogens) with ammonia or amines.
- Reductive amination of corresponding aldehyde or ketone derivatives, if applicable.
Attachment of the But-2-yn-1-yl Group
The terminal alkyne side chain, but-2-yn-1-yl, can be introduced through:
- Sonogashira coupling reaction , a palladium-catalyzed cross-coupling of an aryl halide (e.g., 5-bromo-2-aminopyridine) with a terminal alkyne (but-2-yn-1-yl). This method offers high regioselectivity and functional group tolerance.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Triethylamine | DMF or THF | Room temperature to 60°C | >70% |
- Post-coupling, the amino group can be protected or deprotected as needed to facilitate further reactions.
Final Carboxylic Acid Functionalization
The pyridine ring's 4-position is functionalized with a carboxylic acid group through:
- Oxidation of methyl or other suitable precursors.
- Direct carboxylation via carbon dioxide insertion under high pressure or using metal-catalyzed carboxylation techniques.
Summary of the Overall Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃ | 0–25°C | Selective bromination at 5-position |
| 2 | Amination | NH₃ or amines | Reflux | Introduction of amino group at 2-position |
| 3 | Sonogashira coupling | Pd catalyst, CuI, terminal alkyne | Room temp to 60°C | Attachment of but-2-yn-1-yl group |
| 4 | Carboxylation | CO₂, base | High pressure or catalytic conditions | Functionalization at 4-position |
Notes and Recommendations
- Reaction conditions should be optimized to minimize side reactions such as polybromination or over-alkynylation.
- Purification techniques such as recrystallization and chromatography are essential to obtain high-purity product.
- Environmental and safety considerations include handling brominating agents and palladium catalysts with appropriate PPE and in fume hoods.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid and its analogs:
Key Comparisons
Electronic Effects: The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2–3) compared to the less electron-withdrawing but-2-yn-1-ylamino group (pKa ~4–5) . Methylthio substituents (e.g., in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) introduce sulfur atoms, which enhance lipophilicity and resistance to oxidative metabolism relative to amino groups .
The alkyne in the target compound enables Huisgen cycloaddition (click chemistry), a feature absent in analogs with saturated or aromatic substituents .
Biological Activity: Pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid are documented in patents as intermediates for EED inhibitors (epigenetic targets), whereas pyrimidine analogs (e.g., 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid) are explored in kinase inhibition due to their ability to mimic ATP’s purine ring .
Synthetic Accessibility :
- Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) are often synthesized via tin chloride-mediated nitro group reduction, a method adaptable to the target compound with appropriate precursor modifications .
Biological Activity
5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom at the 5-position of the pyridine ring, a butynyl amino side chain, and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL depending on the specific strain tested .
Table 1: Antimicrobial Activity of Related Pyridine Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-2-(prop-1-en-2-yl)pyridine | Bacillus subtilis | 75 |
| 5-Bromo-2-(prop-1-en-2-yl)pyridine | Escherichia coli | >125 |
| 5-Bromo derivatives | Pseudomonas aeruginosa | 150 |
Anti-inflammatory Properties
The anti-inflammatory potential of similar pyridine derivatives has also been explored, with compounds exhibiting significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest that the carboxylic acid group may play a crucial role in modulating inflammatory responses .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that pyridine derivatives can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Quorum Sensing Interference : The compound may disrupt bacterial communication systems (quorum sensing), which are essential for biofilm formation and virulence .
- Antioxidant Activity : The presence of the carboxylic acid group contributes to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Case Studies
A variety of case studies have highlighted the efficacy of pyridine derivatives in different biological contexts:
- Antibacterial Efficacy : A study evaluating the antibacterial effects of various pyridine derivatives found that modifications at the 4-position significantly enhanced activity against Staphylococcus aureus, indicating structure-activity relationships that could guide future synthesis .
- Cancer Research : Research has shown that certain pyridine compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects against oxidative stress-induced neuronal damage, further broadening their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
